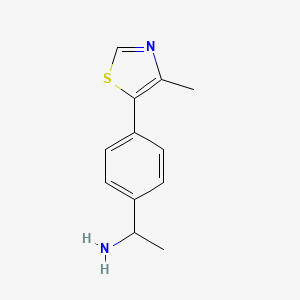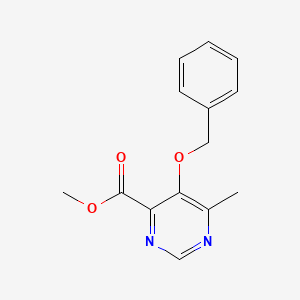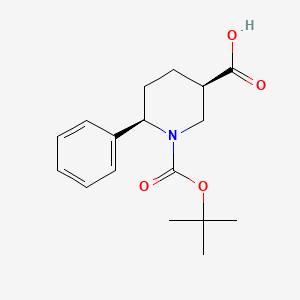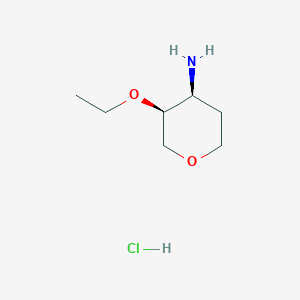![molecular formula C6H3BrClN3 B13903348 5-bromo-7-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13903348.png)
5-bromo-7-chloro-1H-benzo[d][1,2,3]triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles It is characterized by the presence of a benzene ring fused to a triazole ring, with bromine and chlorine substituents at the 5 and 7 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-chloro-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-chlorobenzonitrile with sodium azide in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate azide, which undergoes cyclization to form the triazole ring.
Reaction Conditions:
Reactants: 5-bromo-2-chlorobenzonitrile, sodium azide
Catalyst: Copper (I) iodide
Solvent: Dimethylformamide (DMF)
Temperature: 100-120°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar solvents.
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Coupling: Palladium catalysts, such as palladium on carbon, in the presence of ligands like triphenylphosphine.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted triazoles can be formed.
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring.
Coupling Products: Biaryl or alkyl-aryl triazole derivatives.
科学研究应用
5-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
作用机制
The mechanism of action of 5-bromo-7-chloro-1H-benzo[d][1,2,3]triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine and chlorine substituents can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 5-Bromo-7-methoxy-1H-benzo[d][1,2,3]triazole
- 5-Chloro-7-methyl-1H-benzo[d][1,2,3]triazole
- 5-Bromo-7-fluoro-1H-benzo[d][1,2,3]triazole
Uniqueness
5-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable scaffold for drug discovery and materials science.
属性
分子式 |
C6H3BrClN3 |
|---|---|
分子量 |
232.46 g/mol |
IUPAC 名称 |
6-bromo-4-chloro-2H-benzotriazole |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H,(H,9,10,11) |
InChI 键 |
XXCBCTVHHOTXRL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=NNN=C21)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B13903289.png)

![N-[1-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B13903303.png)

![1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903306.png)
![5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B13903314.png)

![Sodium 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13903331.png)

![3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13903339.png)
